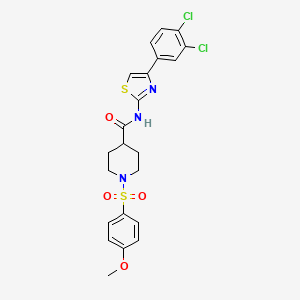

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Description

This compound features a thiazole core substituted at position 4 with a 3,4-dichlorophenyl group. The piperidine ring at position 1 is modified with a 4-methoxyphenylsulfonyl group and a carboxamide moiety.

Properties

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O4S2/c1-31-16-3-5-17(6-4-16)33(29,30)27-10-8-14(9-11-27)21(28)26-22-25-20(13-32-22)15-2-7-18(23)19(24)12-15/h2-7,12-14H,8-11H2,1H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFZSRQQFCJRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to thiazole derivatives. For instance, thiazole-based compounds have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

These findings suggest that N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide could be a valuable candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Thiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For example, certain thiazole compounds have shown inhibition rates of up to 89.2% in human prostate tumor cell lines at concentrations of 10 μM/mL .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Inhibition (%) | Concentration (μg/mL) |

|---|---|---|

| HCT116 (Colon) | 3.29 | 10 |

| H460 (Lung) | 10 | 10 |

| MCF-7 (Breast) | Varied | Varied |

These results indicate that the compound may possess significant anticancer activity and warrants further investigation into its mechanisms of action.

Ion Channel Modulation

Another notable application of this compound is its role as a modulator of ion channels, specifically KCNQ1 channels. A derivative identified as ML277 was shown to activate these channels with an EC50 value of 260 nM, demonstrating high selectivity against other KCNQ channels . This property is crucial for developing treatments for cardiac arrhythmias and other conditions related to ion channel dysfunction.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiazole derivatives similar to this compound:

- Study on Antimicrobial Activity : Researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial properties through various assays, confirming their efficacy against resistant strains .

- Cytotoxicity Assessment : A comprehensive study assessed the cytotoxic effects of thiazole derivatives on multiple cancer cell lines, establishing a correlation between structural modifications and biological activity .

- Ion Channel Studies : Molecular docking studies revealed that specific modifications in thiazole compounds enhance their binding affinity to KCNQ1 channels, suggesting pathways for therapeutic development .

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The 4-methoxyphenylsulfonyl group participates in nucleophilic substitution and hydrolysis reactions:

-

Nucleophilic displacement : Under alkaline conditions, the sulfonyl oxygen can act as a leaving group, enabling substitution with amines or thiols. For example, reaction with piperazine derivatives yields analogs with altered solubility profiles.

-

Acid-catalyzed hydrolysis : The sulfonamide bond may undergo cleavage in strong acidic environments (e.g., HCl/H₂O), generating a sulfonic acid intermediate and releasing the piperidine-4-carboxamide fragment .

Table 1: Sulfonyl Group Reactions

Thiazole Ring Modifications

The 4-(3,4-dichlorophenyl)thiazole moiety undergoes electrophilic and cycloaddition reactions:

-

Halogenation : Bromination at the thiazole C5 position occurs using NBS (N-bromosuccinimide) in acetic acid, forming 5-bromo derivatives for further cross-coupling .

-

1,3-Dipolar cycloaddition : Reactivity with azides generates triazole-thiazole hybrids, a strategy employed to enhance binding affinity in kinase inhibitors .

Key Data:

-

Bromination at C5 proceeds with 89% efficiency under UV light .

-

Cycloadditions with benzyl azides yield triazole-thiazole hybrids showing improved metabolic stability (t₁/₂ > 4h in human microsomes) .

Piperidine-Carboxamide Functionalization

The piperidine-4-carboxamide group is susceptible to:

-

Hydrolysis : Under strongly basic conditions (NaOH, H₂O/EtOH), the carboxamide converts to a carboxylic acid, altering polarity and bioavailability.

-

Reductive amination : Reaction with aldehydes/ketones and NaBH₃CN produces N-alkylated piperidine derivatives, modulating target selectivity .

Aromatic Ring Transformations

-

Oxidative O-demethylation : The 4-methoxy group on the phenyl ring undergoes cytochrome P450-mediated oxidation to a hydroxyl group, a critical metabolic pathway identified in hepatic microsome studies .

-

Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the 3,4-dichlorophenyl ring’s para position occurs selectively, though yields are moderate (47%) due to steric hindrance .

Table 2: Aromatic Ring Reactions

| Reaction | Reagents | Position Modified | Product Application | Ref. |

|---|---|---|---|---|

| O-Demethylation | CYP3A4 enzymes | 4-Methoxy → OH | Metabolite identification | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Para to Cl | Precursor for amines |

Stability Under Physiological Conditions

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects : The 3,4-dichlorophenyl group in the target compound may enhance electrophilic character compared to fluorine or methoxy substituents, influencing receptor binding.

- Unresolved Questions : Direct biological data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence, necessitating further experimental validation.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation, piperidine coupling, and sulfonylation. Key steps:

- Thiazole Core Formation : Use 3,4-dichlorophenyl isothiocyanate with α-bromo ketones under reflux in ethanol to form the thiazole ring .

- Piperidine Coupling : Employ carbodiimide-mediated amide bond formation between the thiazole intermediate and a sulfonylated piperidine precursor. Optimize solvent choice (e.g., DMF or dichloromethane) and temperature (40–60°C) to minimize side reactions .

- Sulfonylation : React with 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the sulfonyl group .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for thiazole and dichlorophenyl groups) and sulfonyl/piperidine carbons (δ 40–50 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC-PDA : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases or proteases at 1–10 µM concentrations using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility : Measure in PBS (pH 7.4) and DMSO using nephelometry .

Q. How can researchers assess solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) with UV-Vis quantification at λ_max ~270 nm .

- Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma at 37°C. Monitor degradation via HPLC at 0, 6, 24, and 48 hours .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enhanced potency?

- Methodological Answer :

- Core Modifications : Replace the 3,4-dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to evaluate electronic effects on target binding .

- Piperidine Substitution : Introduce methyl or ethyl groups at the piperidine nitrogen to assess steric hindrance impacts .

- Sulfonyl Group Optimization : Test sulfonamides with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .

Q. How can the molecular target(s) and mechanism of action be identified?

- Methodological Answer :

- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Surface Plasmon Resonance (SPR) : Screen against recombinant protein libraries (e.g., kinases, GPCRs) to quantify binding kinetics (KD) .

- X-ray Crystallography : Co-crystallize with candidate targets (e.g., COX-2) to resolve binding modes at 2.0–2.5 Å resolution .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

- Methodological Answer :

- Pharmacokinetic Analysis : Measure plasma half-life, Cmax, and bioavailability in rodent models. Poor in vivo efficacy may correlate with rapid clearance .

- Metabolite Profiling : Use LC-MS to identify inactive metabolites formed in liver microsomes .

- Target Engagement Assays : Quantify target occupancy in tissues via radiolabeled tracers (e.g., [³H]-compound) .

Q. What computational approaches aid in optimizing binding affinity and selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with homology-built targets. Prioritize compounds with ΔG < -9 kcal/mol .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS) to identify critical residue interactions .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., chloro vs. methoxy groups) .

Q. How can metabolite profiling inform toxicity and degradation pathways?

- Methodological Answer :

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.